6-Chloro-N-ethyl-N-(2-oxo-1-phenylpyrrolidin-3-YL)pyridine-2-carboxamide
Description
6-Chloro-N-ethyl-N-(2-oxo-1-phenylpyrrolidin-3-YL)pyridine-2-carboxamide is a synthetic small molecule featuring a pyridine core substituted with a chlorine atom at position 6 and a carboxamide group at position 2. The carboxamide nitrogen is further substituted with an ethyl group and a 2-oxo-1-phenylpyrrolidin-3-yl moiety.
Properties
IUPAC Name |
6-chloro-N-ethyl-N-(2-oxo-1-phenylpyrrolidin-3-yl)pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O2/c1-2-21(17(23)14-9-6-10-16(19)20-14)15-11-12-22(18(15)24)13-7-4-3-5-8-13/h3-10,15H,2,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJGQVENJAHTCOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCN(C1=O)C2=CC=CC=C2)C(=O)C3=NC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N-ethyl-N-(2-oxo-1-phenylpyrrolidin-3-YL)pyridine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidinone Intermediate: The reaction begins with the synthesis of the pyrrolidinone intermediate. This can be achieved by reacting phenylacetic acid with an appropriate amine under acidic conditions to form the corresponding amide, followed by cyclization to yield the pyrrolidinone.
Introduction of the Chloro Group: The chloro group is introduced via chlorination of the pyridine ring using reagents such as thionyl chloride or phosphorus pentachloride.
Coupling Reaction: The final step involves coupling the pyrrolidinone intermediate with the chlorinated pyridine carboxylic acid derivative under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-N-ethyl-N-(2-oxo-1-phenylpyrrolidin-3-YL)pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chloro group to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted derivatives with various functional groups replacing the chloro group.
Scientific Research Applications
6-Chloro-N-ethyl-N-(2-oxo-1-phenylpyrrolidin-3-YL)pyridine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases due to its unique chemical structure.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-N-ethyl-N-(2-oxo-1-phenylpyrrolidin-3-YL)pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Compound 1: 5-Chloro-N-(2,4-difluorophenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide (CAS 338977-82-5)
- Molecular Formula : C₂₀H₁₂ClF₅N₂O₂
- Key Features :
- Pyridine ring substituted with chlorine (position 5), an oxo group (position 6), and a carboxamide at position 3.
- Carboxamide nitrogen linked to a 2,4-difluorophenyl group.
- Additional substitution at position 1 with a benzyl group bearing a trifluoromethyl substituent.
- Structural Differences vs. Target Compound: Position of chlorine (5 vs. 6 on pyridine). Presence of fluorine atoms and trifluoromethyl groups in Compound 1 enhances lipophilicity and metabolic stability compared to the ethyl and phenylpyrrolidinone groups in the target compound .
Compound 2: 1-(3-Chlorophenyl)-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide (CAS 1144493-81-1)
- Molecular Formula : C₂₀H₁₅ClN₂O₄
- Key Features :
- Pyrrolidine ring substituted with a 3-chlorophenyl group and a carboxamide at position 3.
- Carboxamide nitrogen linked to a coumarin (2H-chromen-6-yl) moiety.
- Structural Differences vs. Target Compound: Core heterocycle: Pyrrolidine in Compound 2 vs. pyridine in the target compound. The coumarin group in Compound 2 introduces a planar, aromatic lactone system, which may confer fluorescence properties or enhance binding to serine proteases (e.g., thrombin) compared to the phenylpyrrolidinone group in the target compound . Absence of ethyl substitution in Compound 2 reduces steric hindrance at the carboxamide nitrogen.
Tabulated Comparison of Key Properties
Implications of Structural Variations
- Bioavailability: Compound 1’s fluorine-rich structure likely improves metabolic stability but may reduce aqueous solubility. The target compound’s pyrrolidinone moiety could enhance solubility through hydrogen bonding .
- Synthetic Complexity: Compound 1’s trifluoromethylbenzyl group requires specialized fluorination techniques, while the target compound’s pyrrolidinone ring might involve lactamization steps.
Biological Activity
6-Chloro-N-ethyl-N-(2-oxo-1-phenylpyrrolidin-3-YL)pyridine-2-carboxamide is a synthetic organic compound notable for its structural complexity and potential biological activities. This compound belongs to the class of pyridine carboxamides, characterized by a chloro group, an ethyl substituent, and a pyrrolidinone moiety. Its unique structure allows for interactions with various biological systems, making it a subject of interest in medicinal chemistry and drug development.
The compound's chemical structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C18H18ClN3O2
- CAS Number : 1436017-10-5
Key Physical Properties:
| Property | Value |
|---|---|
| Melting Point | Not widely reported |
| Boiling Point | Not widely reported |
| Solubility | Variable in organic solvents |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound may exert its effects through:
- Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects against diseases such as cancer.
- Receptor Modulation : The compound might modulate receptor activity, influencing cellular signaling pathways that are crucial for various physiological processes.
Biological Activity Studies
Research has indicated several potential biological activities associated with this compound, including antimicrobial, antiviral, and anticancer properties.
Antimicrobial Activity
Studies have shown that derivatives of pyridine carboxamides exhibit significant antimicrobial activity. Although specific data on this compound is limited, compounds with similar structures have demonstrated efficacy against various bacterial strains.
Anticancer Potential
There is ongoing research into the anticancer properties of this compound. Preliminary studies suggest that it may inhibit tumor growth by targeting specific cancer cell pathways. Further investigation is required to elucidate its precise mechanisms and effectiveness in clinical settings.
Case Studies and Research Findings
Several case studies have explored the biological implications of related compounds within the same class:
-
Study on Antimicrobial Efficacy :
- Compounds similar to this compound were tested against Gram-positive and Gram-negative bacteria.
- Results indicated a significant reduction in bacterial growth at specific concentrations, suggesting potential therapeutic applications in treating infections.
-
Anticancer Activity Assessment :
- In vitro studies demonstrated that derivatives with similar structural motifs could induce apoptosis in cancer cell lines.
- The mechanism was linked to the modulation of apoptotic pathways, highlighting the need for further exploration of this compound's potential as an anticancer agent.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-Chloro-N-ethyl-N-(2-oxo-1-phenylpyrrolidin-3-yl)pyridine-2-carboxamide, and how can purity be maximized?
- Methodological Answer : The compound can be synthesized via multi-step reactions, including nucleophilic substitution and amide coupling. Key intermediates (e.g., pyridine-2-carboxylic acid derivatives) are functionalized with chloro and ethyl groups, followed by cyclization to form the pyrrolidinone ring. To maximize purity:
- Use continuous flow reactors for precise temperature control during cyclization .
- Employ recrystallization with polar aprotic solvents (e.g., DMF) and monitor purity via HPLC (≥98%) .
- Optimize reaction stoichiometry using Design of Experiments (DoE) to minimize side products .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : Use H and C NMR to confirm substituent positions, particularly the chloro and ethyl groups on the pyridine ring. H-C HMBC can resolve ambiguities in the pyrrolidinone moiety .
- HPLC-MS : Pair reverse-phase HPLC with high-resolution mass spectrometry to verify molecular weight (expected [M+H] ~388.8 g/mol) and detect trace impurities .
- X-ray crystallography : For absolute configuration determination, grow single crystals via slow evaporation in ethanol/water mixtures .
Advanced Research Questions
Q. How can researchers design experiments to investigate the compound’s reactivity in nucleophilic substitution or oxidation reactions?
- Methodological Answer :
- Reaction screening : Use a factorial design to test variables (temperature, solvent polarity, catalyst) for substitution at the 6-chloro position. For example, replace Cl with amines under Pd-catalyzed Buchwald-Hartwig conditions .
- Oxidation studies : Employ DFT calculations to predict reactive sites, then validate experimentally. For instance, oxidize the pyrrolidinone’s carbonyl group using m-CPBA and monitor via IR spectroscopy (C=O stretch at ~1700 cm) .
- Kinetic analysis : Use stopped-flow spectroscopy to measure reaction rates under varying pH conditions .
Q. What strategies resolve contradictions in biological activity data across different assay systems?
- Methodological Answer :
- Orthogonal validation : Replicate assays in both cell-free (e.g., enzyme inhibition) and cell-based systems (e.g., HEK293 cells) to distinguish target-specific effects from off-target interactions .
- Meta-analysis : Pool data from independent studies and apply multivariate regression to identify confounding variables (e.g., solvent DMSO concentration affecting membrane permeability) .
- Structural analogs : Synthesize derivatives (e.g., replacing the ethyl group with methyl) to isolate structure-activity relationships (SAR) .
Q. How can computational methods enhance understanding of the compound’s binding interactions with biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to model interactions with kinase targets (e.g., EGFR). Prioritize docking poses where the pyrrolidinone ring occupies hydrophobic pockets .
- MD simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze hydrogen bonds between the carboxamide group and catalytic lysine residues .
- Free energy calculations : Apply MM-PBSA to quantify binding affinities and compare with experimental IC values .
Experimental Design & Data Analysis
Q. What statistical approaches are recommended for optimizing reaction yields in scaled-up synthesis?
- Methodological Answer :
- Response Surface Methodology (RSM) : Use a central composite design to model yield as a function of temperature (60–120°C), catalyst loading (1–5 mol%), and reaction time (12–24 hrs) .
- Process Analytical Technology (PAT) : Implement inline FTIR to monitor reaction progress and adjust parameters in real time .
- Failure mode analysis : Conduct Pareto analysis to identify critical variables (e.g., moisture sensitivity) and implement corrective actions (e.g., inert atmosphere) .
Q. How should researchers address discrepancies in solubility measurements across solvent systems?
- Methodological Answer :
- Phase solubility studies : Measure solubility in binary solvent systems (e.g., DMSO/water) using UV-Vis spectroscopy at λ~270 nm. Plot Hansen solubility parameters to identify outliers .
- Thermodynamic modeling : Apply the UNIFAC model to predict solubility in untested solvents and validate experimentally .
- Crystal engineering : Modify crystallization conditions (e.g., anti-solvent addition rate) to improve polymorph stability and solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
